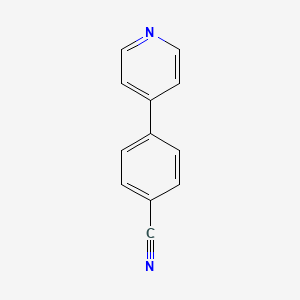

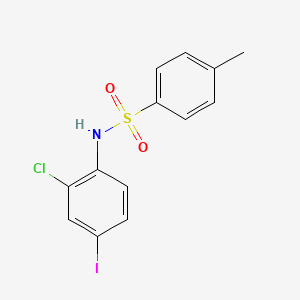

![molecular formula C19H19N3O2S B2709139 6-(3-phenylpropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 958619-17-5](/img/structure/B2709139.png)

6-(3-phenylpropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-phenylpropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.

BenchChem offers high-quality 6-(3-phenylpropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-phenylpropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Electronics and Polymer Solar Cells

Research has demonstrated the utility of derivatives of this compound in the development of materials for organic electronics, particularly in the context of polymer solar cells. For instance, conjugated polyelectrolytes incorporating similar structures have been synthesized for use as electron transport layers in inverted polymer solar cells, improving power conversion efficiency through enhanced electron extraction and reduced exciton recombination (Lin Hu et al., 2015). Furthermore, small molecular non-fullerene electron acceptors featuring diketopyrrolopyrrole functionalities have shown promising efficiency in organic solar cells, highlighting the compound's relevance to photovoltaic applications (Akhil Gupta et al., 2017).

Photoluminescent Materials

Derivatives of this compound have been utilized in the creation of photoluminescent conjugated polymers and copolymers, which exhibit strong photoluminescence and photochemical stability. These properties make them suitable for electronic applications, including light-emitting diodes and other optoelectronic devices (T. Beyerlein & B. Tieke, 2000).

Optoelectronic Properties and Solar Cell Efficiency

Studies on pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives related to this compound have explored their synthesis, properties, and potential applications in optoelectronic devices. These derivatives exhibit weak luminescence and have been studied for their electronic properties, contributing to the understanding of materials suitable for solar cell applications (David Gendron et al., 2014).

Molecular Electronics and Self-Assembled Metallo-Supramolecular Polymers

The synthesis and properties of Zn2+/Cd2+-directed self-assembled metallo-supramolecular polymers based on DPP derivatives have been investigated. These materials exhibit unique optical and electronic properties, indicating potential applications in molecular electronics and photovoltaic devices (Xuegang Chen et al., 2014).

Nonlinear Optical (NLO) Properties

Research on thiopyrimidine derivatives, incorporating structural elements similar to the compound , has provided insights into their electronic, linear, and nonlinear optical properties. These studies have potential implications for the development of materials with applications in the fields of medicine and nonlinear optics, emphasizing the compound's relevance to advanced material science (A. Hussain et al., 2020).

properties

IUPAC Name |

6-(3-phenylpropyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-18-16-14(20-19(24)21-17(16)15-9-5-11-25-15)12-22(18)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11,17H,4,8,10,12H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIYXWBTVAUUML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N1CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-phenylpropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2709057.png)

![8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709060.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2709062.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2709070.png)

![2-(6-Butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2709071.png)

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2709075.png)